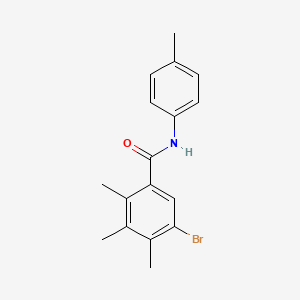
5-bromo-2,3,4-trimethyl-N-(4-methylphenyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-bromo-2,3,4-trimethyl-N-(4-methylphenyl)benzamide, also known as BMTB, is a chemical compound that has been widely used in scientific research due to its potential therapeutic properties. BMTB belongs to the class of benzamides and has been found to exhibit various biochemical and physiological effects.
Mecanismo De Acción
The exact mechanism of action of 5-bromo-2,3,4-trimethyl-N-(4-methylphenyl)benzamide is not fully understood. However, it has been proposed that 5-bromo-2,3,4-trimethyl-N-(4-methylphenyl)benzamide acts on the GABA-A receptor, which is a major inhibitory neurotransmitter in the central nervous system. 5-bromo-2,3,4-trimethyl-N-(4-methylphenyl)benzamide has been found to enhance the activity of the GABA-A receptor, leading to its anticonvulsant and analgesic effects. Additionally, 5-bromo-2,3,4-trimethyl-N-(4-methylphenyl)benzamide has been found to inhibit the activity of the inflammatory mediator, NF-kappa B, leading to its anti-inflammatory effects.
Biochemical and Physiological Effects
5-bromo-2,3,4-trimethyl-N-(4-methylphenyl)benzamide has been found to exhibit various biochemical and physiological effects. It has been found to reduce the release of glutamate, which is an excitatory neurotransmitter in the central nervous system. 5-bromo-2,3,4-trimethyl-N-(4-methylphenyl)benzamide has also been found to increase the release of GABA, leading to its anticonvulsant and analgesic effects. Additionally, 5-bromo-2,3,4-trimethyl-N-(4-methylphenyl)benzamide has been found to inhibit the activity of the inflammatory mediator, NF-kappa B, leading to its anti-inflammatory effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
5-bromo-2,3,4-trimethyl-N-(4-methylphenyl)benzamide has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. 5-bromo-2,3,4-trimethyl-N-(4-methylphenyl)benzamide has also been found to exhibit low toxicity and high selectivity for its target receptors. However, 5-bromo-2,3,4-trimethyl-N-(4-methylphenyl)benzamide has some limitations for lab experiments. It has poor water solubility, which can make it difficult to administer in vivo. Additionally, 5-bromo-2,3,4-trimethyl-N-(4-methylphenyl)benzamide has a short half-life, which can limit its effectiveness in some experiments.
Direcciones Futuras
There are several future directions for the study of 5-bromo-2,3,4-trimethyl-N-(4-methylphenyl)benzamide. One potential area of research is the development of new derivatives of 5-bromo-2,3,4-trimethyl-N-(4-methylphenyl)benzamide with improved properties such as increased water solubility and longer half-life. Additionally, 5-bromo-2,3,4-trimethyl-N-(4-methylphenyl)benzamide could be studied for its potential role in the treatment of other neurological disorders such as Parkinson's disease and multiple sclerosis. Furthermore, 5-bromo-2,3,4-trimethyl-N-(4-methylphenyl)benzamide could be studied for its potential role in the treatment of other types of cancer.
Métodos De Síntesis
The synthesis of 5-bromo-2,3,4-trimethyl-N-(4-methylphenyl)benzamide involves the reaction of 5-bromo-2,3,4-trimethylbenzoyl chloride with 4-methylphenylamine. The reaction takes place in the presence of a base and an organic solvent. The product obtained is then purified using column chromatography. The yield of the synthesis method is approximately 60%.
Aplicaciones Científicas De Investigación
5-bromo-2,3,4-trimethyl-N-(4-methylphenyl)benzamide has been extensively used in scientific research due to its potential therapeutic properties. It has been found to exhibit anticonvulsant, analgesic, and anti-inflammatory effects. 5-bromo-2,3,4-trimethyl-N-(4-methylphenyl)benzamide has also been studied for its potential role in the treatment of neurological disorders such as epilepsy, neuropathic pain, and Alzheimer's disease. Additionally, 5-bromo-2,3,4-trimethyl-N-(4-methylphenyl)benzamide has been found to exhibit anticancer properties and has been studied for its potential role in cancer therapy.
Propiedades
IUPAC Name |
5-bromo-2,3,4-trimethyl-N-(4-methylphenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18BrNO/c1-10-5-7-14(8-6-10)19-17(20)15-9-16(18)13(4)11(2)12(15)3/h5-9H,1-4H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCZNIWOLDFQUEG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)C2=CC(=C(C(=C2C)C)C)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18BrNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-bromo-2,3,4-trimethyl-N-(4-methylphenyl)benzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-{[4-(acetyloxy)benzoyl]amino}benzoic acid](/img/structure/B5851439.png)
![1-[3-(3,4-dichlorophenyl)acryloyl]pyrrolidine](/img/structure/B5851440.png)


![4-{[3-(3-chlorophenyl)acryloyl]amino}benzamide](/img/structure/B5851456.png)
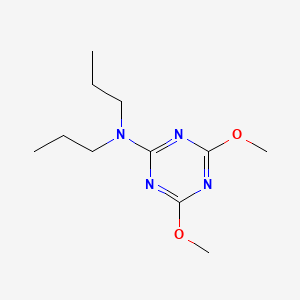


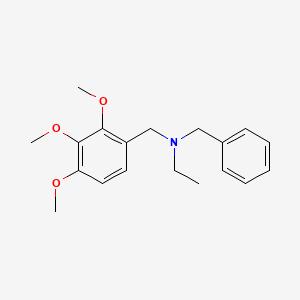

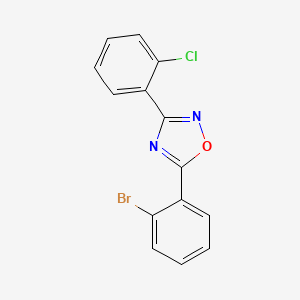
![N-[2-(4-hydroxyphenyl)ethyl]-N'-phenylthiourea](/img/structure/B5851508.png)
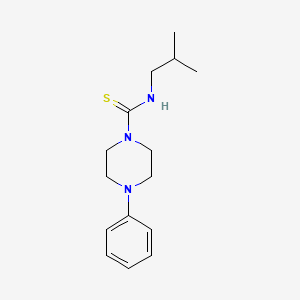
![4-{[4-(4-methylphenyl)-1-piperazinyl]carbonothioyl}phenol](/img/structure/B5851521.png)